molecular formula C17H15N3O2 B4977338 N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide

N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide

Cat. No. B4977338
M. Wt: 293.32 g/mol
InChI Key: XXNPSTVLBWSCCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide, also known as EX527, is a small molecule inhibitor of the enzyme SIRT1. SIRT1 is a member of the sirtuin family of proteins that are involved in a variety of cellular processes, including DNA repair, metabolism, and aging. EX527 has been shown to have potential therapeutic applications in a range of diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide inhibits the activity of SIRT1 by binding to the enzyme's catalytic site. SIRT1 is involved in the regulation of many cellular processes, including DNA repair, metabolism, and aging. By inhibiting SIRT1 activity, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can alter these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can induce cell cycle arrest and apoptosis, leading to decreased cell growth and proliferation. In diabetic mice, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can improve insulin sensitivity and glucose tolerance. In mouse models of Alzheimer's disease, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can improve cognitive function and decrease the accumulation of amyloid beta plaques in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide in lab experiments is its specificity for SIRT1. This allows researchers to study the effects of SIRT1 inhibition without affecting other sirtuin family members. However, one limitation of using N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide is its potential toxicity. Studies have shown that high doses of N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can cause liver toxicity in mice, and care should be taken when using this compound in lab experiments.

Future Directions

There are many potential future directions for research on N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide. One area of interest is its potential use in combination with other cancer therapies. Studies have shown that N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can enhance the effects of chemotherapy drugs in cancer cells. Additionally, researchers are interested in studying the effects of N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide on other diseases, such as cardiovascular disease and neurodegenerative disorders. Finally, further studies are needed to determine the optimal dosages and administration routes for N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide in humans.

Synthesis Methods

N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can be synthesized using a variety of methods, including the reaction of 8-methoxy-2-methyl-4-quinolinol with nicotinic acid, followed by acylation with thionyl chloride. Other methods involve the reaction of 8-methoxy-2-methyl-4-quinolinol with nicotinamide, followed by acylation with acetyl chloride or benzoyl chloride.

Scientific Research Applications

N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. Studies have shown that N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide can inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been shown to have anti-inflammatory effects and can improve insulin sensitivity in diabetic mice. Additionally, N-(8-methoxy-2-methyl-4-quinolinyl)nicotinamide has been shown to improve cognitive function in mouse models of Alzheimer's disease.

properties

IUPAC Name

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-9-14(20-17(21)12-5-4-8-18-10-12)13-6-3-7-15(22-2)16(13)19-11/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNPSTVLBWSCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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